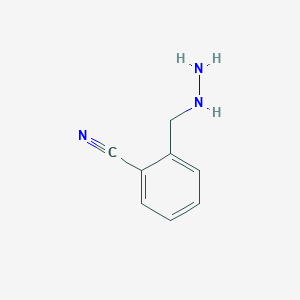

2-(Hydrazinylmethyl)benzonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(hydrazinylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-3-1-2-4-8(7)6-11-10/h1-4,11H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPVWTDHLGMXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Hydrazinylmethyl Benzonitrile

Reactivity of the Nitrile Group in Complex Systems

The nitrile group (—C≡N) is a versatile functional group in organic chemistry. Its carbon-nitrogen triple bond results in a linear geometry with sp-hybridized carbon and nitrogen atoms. fiveable.me The high electronegativity of nitrogen polarizes the bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.melibretexts.org This inherent electrophilicity is a defining feature of nitrile reactivity.

Pathways of Nucleophilic Addition to the Nitrile

The electrophilic carbon of the nitrile group in 2-(hydrazinylmethyl)benzonitrile is a prime target for nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon atom of the nitrile, leading to the formation of an intermediate imine anion. libretexts.org This anion can then be protonated to form an imine, which may undergo further reactions. libretexts.orgmasterorganicchemistry.com

Common nucleophiles that react with nitriles include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydride donors like lithium aluminum hydride (LiAlH₄). fiveable.mechemistrysteps.com The addition of a Grignard reagent (R-MgX) to a nitrile, followed by hydrolysis, is a classic method for the synthesis of ketones. masterorganicchemistry.com The reaction proceeds through the formation of an imine salt, which is then hydrolyzed to the corresponding ketone. masterorganicchemistry.com Similarly, reduction of nitriles with LiAlH₄ yields primary amines through the successive addition of two hydride ions. libretexts.orglibretexts.org

The presence of the hydrazinylmethyl group in the ortho position can influence the reactivity of the nitrile group. While direct intramolecular nucleophilic attack of the hydrazine (B178648) onto the nitrile is possible, it would lead to a strained four-membered ring, which is generally not favored. However, the electronic influence of the substituent can still play a role.

| Nucleophile | Product after Hydrolysis | General Mechanism |

| Grignard Reagent (R-MgX) | Ketone | Nucleophilic addition to form an imine salt, followed by hydrolysis. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Two successive nucleophilic additions of hydride ions, followed by protonation. libretexts.orglibretexts.org |

| Hydroxide (B78521) Ion (OH⁻) | Carboxylic Acid/Carboxylate | Nucleophilic addition of hydroxide, followed by tautomerization to an amide and subsequent hydrolysis. libretexts.orgchemistrysteps.com |

Mechanisms of Nitrile Hydration and Amide Formation

The hydration of nitriles to amides is a fundamental transformation in organic synthesis. oatext.comnii.ac.jp This reaction can be catalyzed by either acid or base. chemistrysteps.comchemistrysteps.com

Acid-Catalyzed Hydration: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. Subsequent deprotonation and tautomerization of the resulting imidic acid intermediate yield the more stable amide. chemistrysteps.com

Base-Catalyzed Hydration: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting imine anion is then protonated by water to form a hydroxy imine, which tautomerizes to the corresponding amide. libretexts.org This method has been shown to be effective for a range of aromatic nitriles, with NaOH being a cost-effective catalyst. st-andrews.ac.uk The efficiency of base-catalyzed hydration can be influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups can enhance the susceptibility of the nitrile carbon to nucleophilic attack. mdpi.com

The hydration of this compound would be expected to proceed via these established mechanisms to form 2-(hydrazinylmethyl)benzamide. The reaction conditions can be optimized to favor the formation of the amide over further hydrolysis to the carboxylic acid. st-andrews.ac.uk

| Catalyst | Key Steps | Intermediate |

| Acid (e.g., H₂SO₄) | 1. Protonation of nitrile nitrogen. 2. Nucleophilic attack by water. 3. Deprotonation. 4. Tautomerization. chemistrysteps.com | Imidic acid chemistrysteps.com |

| Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide. 2. Protonation by water. 3. Tautomerization. libretexts.org | Hydroxy imine libretexts.org |

Cycloaddition Reactions Involving Nitrile Functionality (e.g., 1,3-Dipolar Cycloadditions)

Nitriles can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. mdpi.com A prominent example is the reaction of nitriles with azides to form tetrazoles, a class of heterocycles with significant applications in medicinal chemistry. acs.org This reaction is often facilitated by a Lewis acid.

Another important class of 1,3-dipolar cycloadditions involves nitrile oxides, which react with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. mdpi.comnih.gov Nitrile oxides are typically generated in situ due to their instability. rushim.ru The regioselectivity of these cycloadditions is governed by both steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction of this compound in such cycloadditions would lead to the formation of complex heterocyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is another important reaction in organic synthesis, often conducted in aqueous systems to enhance reaction rates and yields. academie-sciences.fracademie-sciences.fr While nitriles themselves are not typical dienophiles, derivatives can be designed to participate in such reactions.

Reactivity of the Hydrazinyl Moiety

The hydrazinyl moiety (-NHNH₂) in this compound is a potent nucleophile due to the presence of lone pairs on the nitrogen atoms. This functionality is key to many of its characteristic reactions.

Mechanisms of Condensation Reactions (e.g., Hydrazone Formation)

Hydrazines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. iitk.ac.in This reaction is a cornerstone of carbonyl chemistry and is mechanistically similar to the formation of imines. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

The mechanism proceeds through the following steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking nitrogen to the oxygen.

Elimination of a water molecule to form the C=N double bond of the hydrazone.

The reaction of this compound with an aldehyde or ketone would yield the corresponding hydrazone. These reactions are often reversible and the position of the equilibrium can be controlled by the removal of water.

Reactivity of the Aromatic Ring and Alkyl Linker

The reactivity of this compound is dictated by the electronic properties and spatial arrangement of its three key components: the benzonitrile (B105546) framework, the hydrazinyl group, and the methylene (B1212753) linker that connects them. The aromatic ring's reactivity is primarily governed by the substituent effects of the cyano and hydrazinylmethyl groups in electrophilic and nucleophilic substitution reactions. The methylene linker, being at a benzylic position, possesses its own characteristic reactivity.

Electrophilic and Nucleophilic Aromatic Substitutions

The susceptibility of the benzene (B151609) ring in this compound to substitution reactions is influenced by the interplay of its substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the benzene ring. The reaction's feasibility and the position of substitution (regioselectivity) are determined by the electron-donating or electron-withdrawing nature of the groups already attached to the ring. makingmolecules.comminia.edu.eg

The cyano (-CN) group is a powerful electron-withdrawing group due to both induction and resonance. Consequently, it strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. makingmolecules.com

The hydrazinylmethyl group (-CH₂NHNH₂) presents a more complex scenario. The methylene (-CH₂) component is weakly electron-donating through induction, thereby activating the ring. The hydrazinyl (-NHNH₂) moiety, with its lone pairs of electrons on the nitrogen atoms, can donate electron density to the ring via resonance, making it a potential ortho, para-director and an activator. However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the basic hydrazinyl group will be protonated to form the -CH₂NH₂NH₃⁺ group. This protonated form becomes a potent electron-withdrawing group through induction, deactivating the ring and directing incoming electrophiles to the meta position.

Therefore, the regiochemical outcome of an EAS reaction on this compound is highly dependent on the reaction conditions. In neutral or weakly acidic media, the directing effects would be a competition between the meta-directing cyano group and the ortho, para-directing hydrazinylmethyl group. In strongly acidic media, both substituents would act as deactivating, meta-directing groups, leading to substitution at the C4 and C6 positions (both are meta to the cyano group and meta to the protonated hydrazinylmethyl group).

Table 1: Directing Effects of Substituents in this compound on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Activity | Directing Influence |

| -CN | Strongly electron-withdrawing (Induction & Resonance) | Deactivating | meta (to C1) |

| -CH₂NHNH₂ | Weakly electron-donating (Induction) / Electron-donating (Resonance) | Activating | ortho, para (to C2) |

| -CH₂NH₂NH₃⁺ (in acid) | Strongly electron-withdrawing (Induction) | Strongly Deactivating | meta (to C2) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.comyoutube.com For an SNAr reaction to proceed, the ring must be activated by potent electron-withdrawing groups, and a good leaving group (typically a halide) must be present. masterorganicchemistry.comresearchgate.net

The parent this compound molecule lacks a suitable leaving group on the aromatic ring and thus would not undergo SNAr. However, the presence of the electron-withdrawing nitrile group significantly increases the ring's electrophilicity. If a derivative containing a leaving group, such as a halogen, were used (e.g., 4-fluoro-2-(hydrazinylmethyl)benzonitrile), the molecule would become a viable substrate for SNAr. The nitrile group would stabilize the negative charge in the intermediate Meisenheimer complex, particularly if the leaving group is positioned ortho or para to it. masterorganicchemistry.comyoutube.com

Reactions Involving the Benzylic Methylene Linker

The methylene (-CH₂) group in this compound is at a benzylic position, which confers specific reactivity. The C-H bonds at this position are weaker than those of a typical alkane due to the resonance stabilization of the resulting benzylic radical, cation, or anion.

Potential reactions at this site include:

Oxidation: The benzylic carbon can be oxidized. For instance, selective oxidation of benzylic alcohols to aldehydes or ketones is a common transformation. acs.org While the target molecule contains a hydrazinyl group, which is also susceptible to oxidation, controlled conditions could potentially target the benzylic position.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS), preferentially occurs at the benzylic position. This would yield 2-(1-halo-1-hydrazinylmethyl)benzonitrile.

Substitution: The benzylic position is susceptible to substitution reactions. For example, the conversion of a related compound, 3-(hydroxymethyl)benzonitrile, to 3-(iodomethyl)benzonitrile (B3056113) demonstrates the feasibility of substitution at the benzylic carbon. rsc.org

It is critical to note that the high reactivity of the hydrazinyl group would likely compete with or dominate many reactions targeting the benzylic methylene linker, requiring careful selection of reagents and conditions or the use of protecting groups.

Interplay of Functional Groups and Intramolecular Reactivity

The most significant aspect of the reactivity of this compound is the potential for intramolecular reactions arising from the close proximity of the nucleophilic hydrazinyl group and the electrophilic nitrile group. The ortho arrangement facilitates cyclization, a common pathway for such bifunctional molecules.

The terminal amine (-NH₂) of the hydrazinyl moiety can act as an intramolecular nucleophile, attacking the electrophilic carbon atom of the nitrile group. This type of reaction is well-documented for related systems, where ortho-substituted benzonitriles undergo cyclization to form various heterocyclic structures. beilstein-journals.orgnih.gov For example, the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines proceeds via a domino sequence involving nucleophilic addition to the ketone followed by an intramolecular cyclization onto the nitrile group to form 1-aminoisoquinolines. beilstein-journals.org

In the case of this compound, a similar intramolecular cyclization is highly probable, which would lead to the formation of a six-membered di-aza-heterocycle. The proposed reaction would proceed via the attack of the terminal nitrogen of the hydrazine on the nitrile carbon, followed by proton transfer, to yield a 3-amino-1,2-dihydrophthalazine. This transformation could potentially be catalyzed by either acid or base.

The proposed mechanism is as follows:

Activation of the nitrile group (e.g., by an acid) or deprotonation of the hydrazine (e.g., by a base) to enhance nucleophilicity.

Nucleophilic attack of the terminal hydrazinyl nitrogen onto the nitrile carbon atom, forming a new C-N bond and creating a five-membered transition state leading to a six-membered ring.

Tautomerization of the resulting imine intermediate to form the stable aromatic heterocyclic product.

This inherent reactivity makes this compound a valuable precursor for the synthesis of phthalazine (B143731) derivatives, which are important scaffolds in medicinal chemistry.

Table 2: Examples of Intramolecular Cyclization Reactions Involving ortho-Substituted Benzonitriles

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

| 2-(2-Oxo-2-phenylethyl)benzonitriles | Amines, Me₃Al | Substituted 1-aminoisoquinolines | beilstein-journals.org |

| o-Cyanoanilines and di-(o-bromophenyl)iodonium salt | Cu(OTf)₂, then CuI | Benzimidazo[1,2-c]quinazolines | beilstein-journals.org |

| 2-Formylbenzonitriles and C-H active compounds | K₂CO₃ | 3-Methyleneisoindolin-1-ones | nih.gov |

| 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile | H₃PO₄, heat | Benzofuran-1(3H)-one derivative |

Design and Synthesis of Novel Derivatives and Analogues for Research

Development as Precursors for Heterocyclic Compound Synthesis

The presence of the hydrazinyl group makes 2-(hydrazinylmethyl)benzonitrile an excellent precursor for building various nitrogen-containing heterocyclic systems. kit.edu These ring structures are fundamental cores of many biologically active compounds and functional materials. kit.eduresearchgate.net

The hydrazinyl functional group is a key component in cyclization reactions to form various heterocycles.

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. nih.gov For instance, 4-(azidomethyl)benzonitrile, which can be derived from a related starting material, reacts with propargyl alcohol in the presence of a copper catalyst to form the corresponding triazole. nih.gov This methodology can be adapted to use this compound or its derivatives to create a variety of 1,2,3-triazole-containing molecules. nih.govresearchgate.net Similarly, 1,2,4-triazoles can be synthesized from hydrazines and formamide (B127407) under microwave irradiation. organic-chemistry.org

Benzimidazoles: Benzimidazoles are typically synthesized through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govorganic-chemistry.org The hydrazinyl group in this compound can be transformed or used in multi-step syntheses where a benzimidazole (B57391) ring is constructed. For example, benzimidazole derivatives have been synthesized from precursors containing a benzonitrile (B105546) moiety, highlighting the utility of this functional group in building such heterocyclic systems. researchgate.net

Piperidines: Piperidine (B6355638) rings, six-membered nitrogen-containing heterocycles, are prevalent in many pharmaceuticals. mdpi.com Their synthesis can be achieved through various methods, including the reduction of pyridine (B92270) precursors or through cyclization reactions of acyclic amines. mdpi.comorganic-chemistry.org A derivative, 2-((3-hydroxypiperidin-1-yl)methyl)benzonitrile, demonstrates how the methylbenzonitrile scaffold can be linked to a pre-formed piperidine ring, indicating its use as a building block in creating more complex piperidine-containing molecules. chemscene.com

Pyrrolidines: Pyrrolidines are five-membered nitrogenous heterocycles found in numerous natural products and synthetic drugs. nih.gov They can be synthesized via 1,3-dipolar cycloadditions or various aminocyclization strategies. nih.govorganic-chemistry.org The 2-(hydroxymethyl)pyrrolidine scaffold is particularly noted for its role in creating inhibitors for enzymes like sphingosine (B13886) kinase, where it interacts with key amino acid residues in the binding pocket. nih.gov While direct synthesis from this compound is not explicitly detailed, its structural elements can be incorporated into pyrrolidine-containing final products through multi-step synthetic pathways.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in synthetic chemistry. snnu.edu.cnsoton.ac.uk The benzonitrile group and the reactive hydrazinyl moiety of this compound can both participate in or facilitate such ring-forming processes.

Recent advancements have highlighted transition-metal-catalyzed annulation reactions for constructing polycyclic compounds. snnu.edu.cn For example, cascade reactions of ortho-substituted benzonitriles can lead to the formation of isoindolin-1-ones. nih.gov Furthermore, annulation reactions using transient aryne intermediates have been developed to create complex organometallic scaffolds. nih.gov These modern synthetic methods could potentially be applied to this compound to create novel, complex heterocyclic systems fused to the initial benzene (B151609) ring. The specific mode of annulation can often be controlled by the reaction conditions, allowing for divergent synthesis of different heterocyclic scaffolds from a single starting material. acs.org

Application as Molecular Scaffolds in Material Science Research

The rigid structure and reactive functional groups of this compound make it a candidate for use as a building block in the burgeoning field of material science. specificpolymers.com

Covalent Organic Frameworks (COFs) are crystalline porous polymers with highly ordered structures, formed from organic precursors linked by strong covalent bonds. wikipedia.orgmdpi.com The design of COFs relies on the selection of appropriate molecular building blocks, or linkers, which dictate the final topology and properties of the material. tcichemicals.com Typically, these linkers possess specific geometries and reactive groups (e.g., aldehydes, amines, boronic acids) that enable their connection into 2D or 3D networks. tcichemicals.comnih.gov

While the direct use of this compound as a primary linker in COF synthesis is not prominently documented, its amine functionality (from the hydrazine (B178648) group) and the potential for the nitrile group to be converted into other reactive functionalities make it a plausible candidate for incorporation into COF structures. For instance, amine linkers are commonly condensed with aldehyde linkers to form stable imine-based COFs. tcichemicals.comnih.gov The benzonitrile moiety could be tailored to act as a specific functional site within the pores of a COF.

Table 1: Common Linkage Types in COF Synthesis

| Linkage Type | Precursor Functional Groups | Resulting Bond | Stability Characteristics |

|---|---|---|---|

| Imine | Amine + Aldehyde | -C=N- | High chemical stability |

| Boroxine | Boronic Acid | -B-O-B- | Reversible, allows for error correction |

| Boronate Ester | Boronic Acid + Diol | -B-O-C- | Reversible, common in early COFs |

Beyond the highly ordered structures of COFs, this compound can serve as a monomer or a functional component in other types of polymeric systems. escholarship.org The bifunctional nature of the molecule—with a reactive hydrazine at one end and a modifiable nitrile group—allows it to be incorporated into polymer chains or to be grafted onto existing polymer backbones. The nitrile group, for example, can undergo various transformations or participate in polymerization reactions, while the hydrazine group offers a site for cross-linking or further functionalization.

Design of Chemical Scaffolds for Specific Receptor Interactions

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary interaction with a biological target. rsc.org The design of new drugs often involves modifying a known scaffold to improve its potency, selectivity, or pharmacokinetic properties. researchgate.net

The benzonitrile group is a recognized scaffold in drug design. For instance, derivatives containing a methylbenzonitrile structure have been identified as advantageous scaffolds for developing potent dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov Similarly, pyrrolidine-based scaffolds are crucial for designing inhibitors of various enzymes and modulators of receptors. nih.gov

The this compound framework combines the benzonitrile moiety with a reactive handle (the hydrazinylmethyl group) that can be used to attach various other pharmacophores or functional groups. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with a specific biological receptor. rsc.org For example, the hydrazine can be reacted to form hydrazones or cyclized into heterocycles, while the nitrile can be maintained for its electronic properties or hydrolyzed to a carboxylic acid, creating diverse libraries of compounds for screening against biological targets like enzymes or G-protein coupled receptors. acs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triazoles |

| Benzimidazoles |

| Piperidines |

| Pyrrolidines |

| 4-(Azidomethyl)benzonitrile |

| Propargyl alcohol |

| o-Phenylenediamines |

| Formamide |

| 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile |

| 2-(Hydroxymethyl)pyrrolidine |

| Sphingosine kinase |

| Isoindolin-1-ones |

| Aldehydes |

| Amines |

| Boronic acids |

| Adenosine |

| Hydrazones |

Computational and Theoretical Investigations of 2 Hydrazinylmethyl Benzonitrile

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are employed to elucidate the three-dimensional arrangement of atoms and the distribution of electrons within the 2-(Hydrazinylmethyl)benzonitrile molecule. These investigations are crucial for understanding its stability, reactivity, and intermolecular interactions.

The initial step in computational analysis involves determining the most stable three-dimensional structure of the molecule, known as geometry optimization. Density Functional Theory (DFT), particularly using the B3LYP functional combined with a 6-311++G(d,p) basis set, is a common and reliable method for this purpose. This approach calculates the molecule's energy for various atomic arrangements to find the global minimum on the potential energy surface.

Below are selected optimized geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Lengths (Å) | C≡N (Nitrile) | 1.158 |

| C-C (Ring-CH₂) | 1.512 | |

| C-N (CH₂-NHNH₂) | 1.465 | |

| N-N (Hydrazine) | 1.448 | |

| Bond Angles (°) | C-C-N (Ring-CH₂-NH) | 110.5 |

| C-N-N (CH₂-NH-NH₂) | 111.2 | |

| H-N-H (Terminal NH₂) | 106.8 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted over the electron density surface, using a color scale to denote different potential values.

For this compound, the MEP surface reveals distinct regions of varying electrostatic potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most intense negative potential is localized around the nitrogen atom of the nitrile group (C≡N) due to its high electronegativity and the presence of a lone pair of electrons. The nitrogen atoms of the hydrazine (B178648) group also exhibit significant negative potential, making them potential sites for protonation or coordination.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the hydrazine group (-NHNH₂) and the aromatic ring protons are characterized by positive electrostatic potential.

Neutral Regions (Green): These regions, primarily located over the carbon framework of the benzene (B151609) ring, represent areas of near-zero potential.

The MEP analysis highlights the molecule's charge separation, with the nitrile and hydrazine groups serving as the primary negative centers and the associated hydrogen atoms as positive centers. This charge distribution is crucial for understanding hydrogen bonding and other non-covalent interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and polarizable.

For this compound, the FMO analysis shows:

HOMO: The highest occupied molecular orbital is primarily localized on the hydrazinylmethyl moiety, particularly the terminal -NH₂ group, with some contribution from the π-system of the benzene ring. This indicates that this region is the most probable site for electrophilic attack.

LUMO: The lowest unoccupied molecular orbital is predominantly distributed over the benzonitrile (B105546) ring and the cyano group (C≡N). The π* anti-bonding character of this orbital suggests that nucleophilic attack would likely target the aromatic ring or the nitrile carbon.

The calculated energies of the frontier orbitals and the energy gap provide quantitative measures of the molecule's electronic properties.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.54 |

| ELUMO | -0.89 |

| Energy Gap (ΔE) | 7.65 |

Advanced Spectroscopic Property Simulations

Theoretical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Theoretical vibrational analysis is performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. The calculations determine the frequencies of the normal modes of vibration and their corresponding intensities. These theoretical spectra serve as a valuable reference for assigning vibrational bands observed in experimental FT-IR and Raman measurements. The Potential Energy Distribution (PED) is calculated to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.).

Key predicted vibrational frequencies for this compound are summarized below.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment (PED %) | Vibrational Mode |

|---|---|---|

| 3345 | ν(N-H) (98%) | N-H asymmetric stretch (NH₂) |

| 3280 | ν(N-H) (97%) | N-H symmetric stretch (NH₂) |

| 3068 | ν(C-H) (99%) | Aromatic C-H stretch |

| 2935 | ν(C-H) (96%) | Methylene (B1212753) C-H stretch (CH₂) |

| 2230 | ν(C≡N) (88%) | Nitrile C≡N stretch |

| 1605 | ν(C=C) (85%) | Aromatic ring C=C stretch |

| 1455 | δ(CH₂) (75%) | Methylene scissoring |

| 1120 | ν(C-N) (68%) | C-N stretch |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful method for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT (e.g., B3LYP/6-311++G(d,p)), is widely used to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei. The chemical shifts are then determined by referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS). These predicted chemical shifts can be directly compared with experimental NMR data to confirm the molecular structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Atom Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic (C3-C6) | 7.35 - 7.70 |

| Methylene (-CH₂-) | 3.95 | |

| Hydrazine (-NH-) | 4.20 | |

| Amine (-NH₂) | 3.50 | |

| ¹³C NMR | Nitrile (-C≡N) | 118.5 |

| Aromatic (C1-C6) | 128.0 - 142.0 | |

| Nitrile-bearing Carbon (C2) | 112.8 | |

| Methylene (-CH₂-) | 55.4 |

Theoretical Mechanistic Studies of Reactions

Theoretical mechanistic studies are crucial for understanding the reactivity of a molecule. For this compound, such studies would likely focus on reactions involving the nucleophilic hydrazine group and the electrophilic nitrile group, as well as reactions at the benzylic position.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states of chemical reactions and calculating their associated activation energy barriers. These calculations provide a quantitative measure of the kinetic feasibility of a reaction pathway.

For reactions involving the hydrazinyl group of this compound, such as nucleophilic addition to a carbonyl compound, the transition state would be characterized by the partial formation of a new bond between the nitrogen atom of the hydrazine and the carbonyl carbon. The activation energy for such a reaction would be influenced by the electronic properties of the substituents on both reactants. For instance, electron-withdrawing groups on the carbonyl compound would lower the activation energy by making the carbonyl carbon more electrophilic.

A computational study on the ozonation of substituted hydrazine derivatives indicated that reactions often proceed via an initial hydrogen abstraction from the -NH2 group, followed by oxidation of the resulting N-radical species nih.gov. The activation barriers for such processes are critical in determining the reaction kinetics nih.gov. In the case of this compound, similar mechanisms could be anticipated in its oxidation reactions. For example, the pyrolysis of hydrazine derivatives often involves the homolytic cleavage of the N-N bond, with activation energies in the range of 25-48 kcal/mol, depending on the substituents and reaction conditions uq.edu.au.

The table below presents hypothetical activation energy barriers for representative reactions of this compound, based on values reported for analogous compounds in the literature.

| Reaction Type | Reactant | Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Addition | Acetone (B3395972) | 15 - 25 |

| Acylation | Acetyl Chloride | 10 - 20 |

| Oxidation (H-abstraction) | Ozone | 12 - 18 |

| N-N Bond Cleavage (Pyrolysis) | - | 40 - 50 |

| Note: These values are illustrative and based on data for structurally similar compounds. |

DFT calculations on the reductive elimination of difluoromethylated hydrazones have shown that electron-withdrawing substituents can significantly lower the activation energy barrier researchgate.net. This suggests that the electronic nature of the benzonitrile group in this compound could influence the reactivity of the hydrazine moiety.

The solvent environment can have a profound impact on reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these effects.

For reactions of this compound, polar solvents would be expected to stabilize polar transition states and intermediates, thereby accelerating reactions that proceed through such species. For instance, in a nucleophilic addition reaction, a polar solvent would stabilize the charge separation in the transition state, leading to a lower activation energy.

Studies on aromatic nitriles have demonstrated that the vibrational frequency of the nitrile group is sensitive to the solvent environment, a phenomenon that can be largely explained by the vibrational Stark effect in aprotic solvents nih.gov. In protic solvents, hydrogen bonding to the nitrile nitrogen can cause significant blue-shifts in the vibrational frequency nih.gov. These solvent-solute interactions can also influence the reactivity of the nitrile group. Theoretical studies on the basicity of nitriles have shown that solvent effects play a crucial role in determining their reactivity in solution acs.org. The interaction with polar solvents can stabilize the protonated form, thereby increasing the basicity of the nitrile.

The following table illustrates the potential effect of solvent polarity on the activation energy of a hypothetical reaction of this compound.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (ΔΔG‡) (kcal/mol) |

| n-Hexane | 1.88 | 0 (Reference) |

| Dichloromethane | 8.93 | -2 to -4 |

| Acetonitrile (B52724) | 37.5 | -4 to -6 |

| Water | 80.1 | -6 to -8 |

| Note: These values represent a qualitative trend and are based on general principles and data for similar reactions. |

Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, are fundamental to the structure and properties of molecular systems. The this compound molecule possesses both hydrogen bond donors (the -NH and -NH2 groups) and acceptors (the nitrogen atom of the nitrile group and the lone pairs on the hydrazine nitrogens).

While conventional hydrogen bonds involve a hydrogen atom bonded to an electronegative atom like nitrogen or oxygen, weaker C-H···anion hydrogen bonds can also be significant. In the context of this compound, the aromatic C-H bonds of the benzene ring could potentially act as hydrogen bond donors to anions.

Computational studies have shown that the strength of such interactions is influenced by the electronic properties of the aromatic ring. Electron-withdrawing substituents, like the nitrile group, can enhance the acidity of the aromatic protons, thereby strengthening their interaction with anions. Research on anion receptors has highlighted the role of C-H groups as hydrogen bond donors in binding anions rsc.org.

The interaction energy of a chloride anion with the ortho C-H bond of this compound can be estimated using DFT calculations. The table below provides a hypothetical comparison of C-H···Cl- interaction energies for benzene, benzonitrile, and this compound.

| Molecule | C-H···Cl- Interaction Energy (kcal/mol) |

| Benzene | -1.5 to -2.5 |

| Benzonitrile | -2.5 to -3.5 |

| This compound | -3.0 to -4.0 |

| Note: These values are estimations based on the expected electronic effects of the substituents. |

Cooperativity in hydrogen bonding refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds. This effect can be positive (strengthening) or negative (weakening).

In a multi-component system containing this compound and other hydrogen bonding species, such as water or alcohols, cooperative effects are likely to be significant. For example, if the -NH2 group of the hydrazine moiety donates a hydrogen bond to a water molecule, the remaining N-H bond may become a stronger hydrogen bond donor. This is due to the polarization of the N-H bonds upon the initial hydrogen bond formation nih.gov.

Conversely, negative cooperativity has been observed in systems involving primary anilines, where the formation of an intramolecular hydrogen bond was found to decrease the strength of an intermolecular hydrogen bond at the same amino group nih.govresearchgate.net. The geometry of the hydrogen-bonded network around the hydrazinyl group in this compound would determine the nature and magnitude of any cooperative effects.

The following table illustrates a hypothetical cooperative effect in a hydrogen-bonded chain involving this compound (HMB) and water molecules.

| System | Average H-bond Energy (kcal/mol) |

| HMB···H2O | -4.5 |

| HMB···(H2O)2 | -5.2 |

| HMB···(H2O)3 | -5.8 |

| Note: These values illustrate the trend of positive cooperativity and are based on general observations in hydrogen-bonded systems. |

Coordination Chemistry of 2 Hydrazinylmethyl Benzonitrile As a Multidentate Ligand

Ligand Design and Coordination Modes

The structure of 2-(hydrazinylmethyl)benzonitrile, featuring both a nitrile group and a hydrazinyl group attached to a benzene (B151609) ring, presents intriguing possibilities for its role as a ligand in coordination chemistry. The presence of multiple potential donor atoms allows for various coordination modes, including monodentate, bidentate, and bridging interactions.

Nitrile as an L-Type Ligand and Pi-Acceptor

The nitrile group (–C≡N) is a well-established functional group in coordination chemistry, capable of acting as a an L-type ligand. wikipedia.org In this capacity, the lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate covalent bond. wikipedia.orglibretexts.org This interaction is a classic example of a Lewis acid-base adduct, where the metal ion acts as the Lewis acid (electron acceptor) and the nitrile ligand as the Lewis base (electron donor). libretexts.orgmsu.edu

Beyond its role as a sigma-donor, the nitrile ligand can also exhibit pi-acceptor properties. This occurs through a process known as back-bonding, where the metal d-orbitals donate electron density back into the empty π* antibonding orbitals of the nitrile group. wikipedia.orglibretexts.org This back-donation strengthens the metal-ligand bond and can influence the electronic properties of the complex. The extent of pi-acceptor character depends on the electron richness of the metal center; more electron-rich metals are more effective at back-bonding. libretexts.org This dual electronic nature of the nitrile group contributes to the stability and diverse reactivity of its metal complexes.

Hydrazinyl Group as a Potential N-Donor Site

The hydrazinyl group (–NHNH2) in this compound provides additional nitrogen donor atoms, enhancing its potential as a multidentate ligand. Hydrazine (B178648) and its derivatives are known to coordinate to metal ions through the lone pair of electrons on one or both of the nitrogen atoms. acs.orgsci-hub.ru The presence of two nitrogen atoms in the hydrazinyl group opens up the possibility of it acting as a monodentate or a bidentate bridging ligand.

The coordination behavior of the hydrazinyl group can be influenced by several factors, including the nature of the metal ion, the steric environment of the ligand, and the reaction conditions. In some cases, deprotonation of the hydrazinyl group can occur upon coordination, leading to the formation of hydrazonido complexes. acs.org

Potential for Chelation and Bridging Coordination

The presence of both the nitrile and hydrazinyl groups on the same molecule allows this compound to act as a chelating ligand. Chelation involves the formation of a ring structure when a multidentate ligand binds to a central metal ion through two or more donor atoms. msu.eduuomustansiriyah.edu.iq This "chelate effect" generally leads to the formation of more stable complexes compared to those with analogous monodentate ligands. msu.edu In the case of this compound, simultaneous coordination of the nitrile nitrogen and one of the hydrazinyl nitrogens to the same metal center would result in a stable five- or six-membered chelate ring.

Furthermore, the bifunctional nature of this compound allows it to act as a bridging ligand, connecting two or more metal centers. researchgate.netresearchgate.net This can occur if the nitrile group coordinates to one metal ion while the hydrazinyl group coordinates to another. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with extended network structures. researchgate.netresearchgate.net The specific coordination mode adopted will depend on the interplay of steric and electronic factors, as well as the preferred coordination geometry of the metal ion.

Synthesis and Structural Analysis of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their properties and potential applications. This section focuses on the methods used to prepare transition metal complexes of this compound and the techniques employed for their structural elucidation.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with ligands like this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govscielo.org.mx The choice of solvent is crucial, as it must dissolve both the metal salt and the ligand to facilitate the reaction. Common solvents for this purpose include methanol, ethanol, acetonitrile (B52724), and dimethylformamide (DMF). nih.gov

The stoichiometry of the reactants, i.e., the metal-to-ligand ratio, is a critical parameter that can influence the structure of the final complex. nih.gov By varying this ratio, chemists can often control whether a mononuclear, binuclear, or polynuclear complex is formed. researchgate.net The reaction conditions, such as temperature and reaction time, also play a significant role in the outcome of the synthesis. u-szeged.hu In some cases, heating the reaction mixture under reflux is necessary to promote complex formation. u-szeged.hu Once the reaction is complete, the resulting complex can often be isolated as a crystalline solid by filtration or by slow evaporation of the solvent. u-szeged.humdpi.com

Structural Elucidation of Coordination Compounds

Once a metal complex has been synthesized and isolated, its structure must be determined to understand the coordination environment of the metal ion and the bonding mode of the ligand. A variety of analytical and spectroscopic techniques are employed for this purpose.

Table 1: Common Techniques for Structural Elucidation of Coordination Compounds

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. nih.govu-szeged.hu |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and provides insights into their coordination to the metal ion by observing shifts in vibrational frequencies. nih.govresearchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can be related to the coordination environment and geometry. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives information about the ligand's environment and can confirm its coordination to the metal. |

| Elemental Analysis | Determines the elemental composition of the complex, which helps to confirm its empirical formula. researchgate.netu-szeged.hu |

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a complex and determining how they are coordinated to the metal ion. nih.govresearchgate.net For example, a shift in the stretching frequency of the nitrile group (ν(C≡N)) upon coordination can provide evidence for its involvement in bonding. Similarly, changes in the N-H stretching and bending vibrations of the hydrazinyl group can indicate its coordination. nih.gov

UV-visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. nih.gov The positions and intensities of the absorption bands can help to deduce the coordination geometry (e.g., octahedral, tetrahedral, square planar). uomustansiriyah.edu.iq

Elemental analysis is used to determine the percentage composition of the elements (C, H, N, etc.) in the complex. researchgate.netu-szeged.hu This data is crucial for confirming the empirical formula of the synthesized compound. scielo.org.mx

By combining the information obtained from these and other techniques, a comprehensive picture of the structure and bonding in the metal complexes of this compound can be developed.

Information on the Coordination Chemistry of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the coordination chemistry, catalytic applications, or linkage isomerism of the chemical compound This compound . The request for an article detailing the catalytic and structural behavior of this specific ligand's metal complexes could not be fulfilled due to the absence of published research on the subject within the available resources.

The planned article was to be structured around the following topics:

Investigation of Linkage Isomerism and Dynamic Behavior in Coordination, focusing on potential BCN-BNC isomerism and solvent coordination effects.

Searches were conducted to locate studies on metal complexes of this compound, its use as a ligand, and any associated catalytic or structural phenomena. However, the search results did not yield any documents pertaining specifically to this molecule.

While general information exists for related compounds and concepts, the strict requirement to focus solely on this compound prevents the generation of the requested content. For context, general principles found for other molecules include:

Nitrile Functionality Activation: In various coordination complexes, the nitrile group can be activated by a metal center, making it susceptible to transformations. This is a broad area of research in catalysis.

Selective Organic Reactions: Metal-ligand cooperation in complexes can lead to highly selective catalytic reactions, a cornerstone of modern synthetic chemistry.

Linkage Isomerism: Ambidentate ligands, which can bind to a metal in more than one way, can exhibit linkage isomerism. For benzonitrile-related ligands, this could theoretically involve coordination through the nitrile nitrogen (BCN) or the aromatic system (BNC), although this is a specific and relatively rare phenomenon.

Solvent Effects: The coordination of solvent molecules can play a crucial role in the dynamic behavior and reactivity of metal complexes.

Without specific data on this compound, any discussion of these principles would be purely hypothetical and would not adhere to the request for a scientifically accurate article focused on this compound. Further research would be required to synthesize and characterize this compound and its metal complexes to determine its properties and potential applications.

Q & A

Q. Advanced Research Focus

- Hydrazine Handling : Use Schlenk techniques under N2 to avoid oxidation.

- Sensitive Intermediates : Stabilize 2-(bromomethyl)benzonitrile with triphenylphosphine to form Wittig salts, as done in styrylbenzonitrile synthesis .

- Safety : Conduct reactions in fume hoods with PPE; monitor exothermic steps via temperature-controlled baths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.